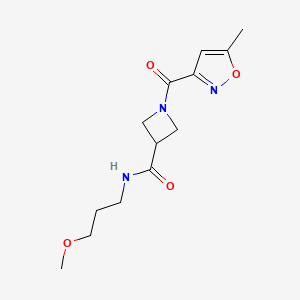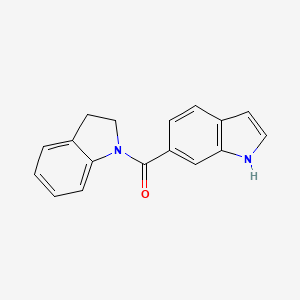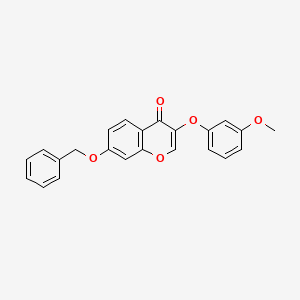![molecular formula C25H29NO5 B6502521 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one CAS No. 921137-15-7](/img/structure/B6502521.png)
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one, also known as DMP-7, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used in laboratory experiments since the early 2000s. DMP-7 is a powerful inhibitor of c-Jun N-terminal kinase (JNK) and protein kinase C (PKC), and has been used to study the effects of these enzymes on various biological processes. This compound has been used in a number of laboratory experiments, and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one has a wide range of applications in scientific research. It has been used to study the effects of JNK and PKC on various biological processes, including cell differentiation, cell proliferation, and apoptosis. It has also been used to study the effects of these enzymes on gene expression and signal transduction pathways. In addition, this compound has been used to study the effects of these enzymes on the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one is a powerful inhibitor of JNK and PKC. It binds to these enzymes and inhibits their activity, resulting in a decrease in their activity. This inhibition of JNK and PKC has a number of effects on the cell, including the inhibition of cell proliferation and apoptosis, as well as the modulation of gene expression and signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and modulate gene expression and signal transduction pathways. In addition, it has been found to have anti-inflammatory and anti-cancer effects. It has also been found to have neuroprotective effects, and has been used to study the effects of JNK and PKC on the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one in laboratory experiments is its high potency and specificity. It is a potent inhibitor of JNK and PKC, and has been found to have a number of biochemical and physiological effects. Furthermore, it is a synthetic compound, so it is easy to obtain and use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, so there is limited information available about its effects on various biological processes. In addition, it is a potent inhibitor of JNK and PKC, so it may have unintended effects on other cellular processes.
Direcciones Futuras
There are a number of potential future directions for 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one research. One potential direction is to further explore its effects on various biological processes, such as cell differentiation, cell proliferation, and apoptosis. In addition, further research could be conducted to explore its effects on gene expression and signal transduction pathways. Furthermore, further research could be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and anti-cancer effects. Finally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Métodos De Síntesis
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one can be synthesized by a two-step procedure. The first step involves the reaction of 4-methylpiperidine with 3,4-dimethoxyphenylacetone to form an intermediate product. This intermediate is then reacted with 7-chloro-4-methylcoumarin to form the final product, this compound. This two-step synthesis method is simple and efficient, and has been used in a number of laboratory experiments.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-17-8-10-26(11-9-17)12-13-30-19-5-6-20-23(15-19)31-16-21(25(20)27)18-4-7-22(28-2)24(14-18)29-3/h4-7,14-17H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYLHHZKWFBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502459.png)
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502460.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6502461.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502470.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502473.png)
![(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502478.png)
![(2Z)-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502484.png)
![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)
![1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502505.png)
![1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B6502533.png)


